molecular formula C32H34N2O8 B1260429 7-O-Nicotinoyl scutebarbatine H, (rel)

7-O-Nicotinoyl scutebarbatine H, (rel)

Cat. No. B1260429
M. Wt: 574.6 g/mol
InChI Key: SWHUWIGLVRXJBW-IVZGSMFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-Nicotinoyl scutebarbatine H, (rel) is a diterpene lactone. It has a role as a metabolite.

Scientific Research Applications

Cytotoxic Activities

7-O-Nicotinoyl scutebarbatine H, along with other neo-clerodane diterpenoid alkaloids from Scutellaria barbata, has been found to exhibit significant cytotoxic activities against various human cancer cell lines. These include HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells. The compounds isolated from Scutellaria barbata, including 7-O-Nicotinoyl scutebarbatine H, have demonstrated IC50 values in the range of 3.4-8.5 μM, indicating their potential as anti-cancer agents (Dai et al., 2008).

Immunomodulatory Effects

Studies on Scutellaria barbata, which contains 7-O-Nicotinoyl scutebarbatine H, have shown immunomodulatory effects. It has been reported that Scutellaria barbata, including its components like scutebarbatines, can inhibit tumor growth in vivo by regulating immune function in tumor-bearing mice. This suggests that the immunomodulatory function of Scutellaria barbata and its compounds may have therapeutic effects in cancer treatment (Gong et al., 2015).

Antibacterial Action Mechanisms

Molecular docking studies of alkaloids isolated from the genus Scutellaria, which includes 7-O-Nicotinoyl scutebarbatine H, have shown affinity to bacterial proteins that are known targets for many antibiotics. These studies suggest that compounds like 7-O-Nicotinoyl scutebarbatine H could play a role in inhibiting cell wall synthesis and could be potential antibacterial agents (SriDharani et al., 2016).

Potential in Antitumor Activity

Research has indicated the presence of antitumor activity in compounds from Scutellaria barbata, including 7-O-Nicotinoyl scutebarbatine H. This activity has been observed in vitro and in vivo against various cancer cell lines, suggesting that these compounds could be valuable in the development of new anticancer therapies. The mechanisms of action include cell cycle arrest, apoptosis induction, and modulation of cell-cycle machinery (Kim et al., 2007).

properties

Product Name

7-O-Nicotinoyl scutebarbatine H, (rel)

Molecular Formula

C32H34N2O8

Molecular Weight

574.6 g/mol

IUPAC Name

[(1R,2S,3R,4S,4aS,8aR)-3-hydroxy-3,4,8,8a-tetramethyl-4-[(2R)-6-oxo-3,4-dihydro-2H-furo[2,3-c]furan-2-yl]-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate

InChI

InChI=1S/C32H34N2O8/c1-18-8-5-11-22-30(18,2)25(41-27(35)19-9-6-12-33-15-19)26(42-28(36)20-10-7-13-34-16-20)32(4,38)31(22,3)23-14-21-17-39-29(37)24(21)40-23/h6-10,12-13,15-16,22-23,25-26,38H,5,11,14,17H2,1-4H3/t22-,23+,25-,26-,30-,31-,32-/m0/s1

InChI Key

SWHUWIGLVRXJBW-IVZGSMFXSA-N

Isomeric SMILES

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H]3CC4=C(O3)C(=O)OC4)(C)O)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)C

Canonical SMILES

CC1=CCCC2C1(C(C(C(C2(C)C3CC4=C(O3)C(=O)OC4)(C)O)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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